

An In-depth Technical Guide to Dye 937 (CAS Number 195199-04-3)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dye 937, identified by CAS number 195199-04-3, is a substituted unsymmetrical cyanine dye. It is the iodide salt of the cation found in the widely used nucleic acid stain, SYBR Green I.[1] This guide provides a comprehensive overview of the technical information available for **Dye 937**, including its physicochemical and photophysical properties, experimental protocols for its application, and an exploration of its potential biological interactions. The information is tailored for researchers, scientists, and professionals involved in drug development who may utilize this dye in their work.

Physicochemical and Photophysical Properties

Dye 937 is recognized for its utility in biological research, primarily for the detection of nucleic acids.[2][3][4] Its properties are intrinsically linked to those of the SYBR Green I cation. A key characteristic of this class of dyes is a significant enhancement of fluorescence upon binding to double-stranded DNA (dsDNA).[5][6]

Quantitative Data Summary

The following tables summarize the known quantitative data for **Dye 937** and the closely related SYBR Green I. It is important to note that the photophysical properties are highly dependent on the dye's environment, particularly its association with DNA.



Physicochemical Properties	Value	Reference
CAS Number	195199-04-3	[1][2][4][7]
Molecular Formula	C32H37IN4S	[2][4][7]
Molecular Weight	636.63 g/mol	[3][7]
IUPAC Name	N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide	[2]
Solubility	Soluble in Dimethyl sulfoxide (DMSO)	[8][9]
Photophysical Properties (in complex with dsDNA)	Value	Reference
Excitation Maximum (λex)	~497 nm	[10][11]
Emission Maximum (λem)	~520 nm	[10][11]
Quantum Yield (Φ)	~0.8	[5]

Experimental Protocols

The primary application of **Dye 937** is as a fluorescent stain for nucleic acids, particularly in gel electrophoresis. Its selective permeability also suggests potential for live-cell imaging applications.

DNA Staining in Agarose Gels (Post-Staining)

This protocol is adapted from standard procedures for SYBR Green I.

Materials:

Agarose gel with electrophoresed DNA samples



- Staining solution: 1X TAE or TBE buffer (pH 7.5-8.0)
- Dye 937 stock solution (in DMSO)
- Plastic staining container
- Orbital shaker (optional)
- UV transilluminator or blue-light transilluminator

Procedure:

- Prepare the staining solution by diluting the Dye 937 stock solution 1:10,000 in 1X TAE or TBE buffer. It is recommended to prepare this solution in a plastic container to avoid adsorption of the dye to glass surfaces.[5]
- After electrophoresis, carefully place the agarose gel in the staining container.
- · Add a sufficient volume of the staining solution to completely submerge the gel.
- Incubate the gel for 20-40 minutes at room temperature with gentle agitation.[5] For optimal results, protect the staining solution from light.
- No destaining step is typically required.
- Visualize the DNA bands using a UV transilluminator (a secondary excitation peak is near 254 nm) or a blue-light transilluminator (optimal excitation at ~497 nm).[5][11]

Live-Cell Imaging

While specific protocols for live-cell imaging with **Dye 937** are not widely published, a general protocol can be adapted based on the properties of cyanine dyes and other live-cell nucleic acid stains. Optimization of dye concentration and incubation time is critical to minimize cytotoxicity while achieving adequate signal.

Materials:

Cells cultured on imaging-compatible plates or slides



- Dye 937 stock solution (in DMSO)
- Serum-free cell culture medium or appropriate buffer (e.g., HBSS)
- Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)

Procedure:

- Prepare a working solution of Dye 937 in serum-free medium or buffer. The optimal concentration should be determined empirically but can range from 0.1 μM to 5 μM.
- Wash the cells with pre-warmed serum-free medium or buffer.
- Replace the medium with the Dye 937 working solution and incubate for 15-30 minutes at 37°C, protected from light.
- Gently wash the cells twice with pre-warmed medium or buffer to remove excess dye.
- Add fresh, pre-warmed complete medium to the cells.
- Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the dye (~497 nm and ~520 nm, respectively).

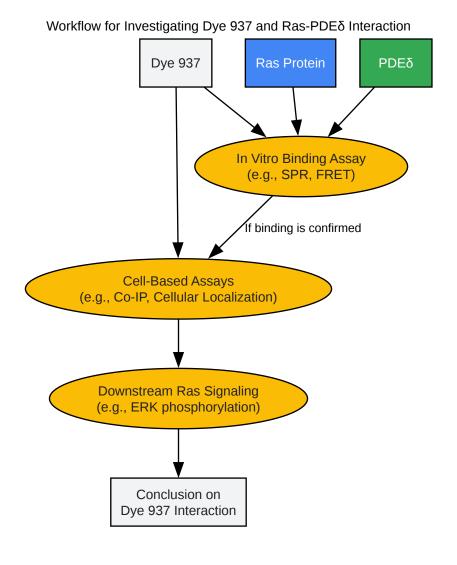
Biological Interactions and Signaling Pathways

Some commercial suppliers of **Dye 937** list phosphodiesterases (PDE) and Ras as potential targets.[4] However, there is currently a lack of peer-reviewed scientific literature to substantiate a direct or specific interaction of **Dye 937** with these signaling pathways.

The proposed interaction with Ras is intriguing, as the delta subunit of cGMP phosphodiesterase (PDE δ) is known to act as a trafficking chaperone for prenylated proteins, including K-Ras.[12] It is conceivable that a molecule could be designed to interfere with this interaction. However, without further experimental evidence, the link between **Dye 937** and the PDE/Ras pathways remains speculative.

Below is a conceptual workflow for investigating the potential interaction of **Dye 937** with the Ras-PDE δ signaling axis.





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Caption: A conceptual workflow for validating the putative interaction of **Dye 937** with the Ras-PDE δ complex.

Conclusion

Dye 937 (CAS 195199-04-3) is a valuable tool for nucleic acid visualization, leveraging the well-established properties of the SYBR Green I fluorophore. Its primary application lies in the sensitive detection of DNA in electrophoretic gels. While its potential for live-cell imaging and interaction with specific signaling pathways has been suggested, these areas require further empirical validation. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize **Dye 937** in their studies. As with any fluorescent probe, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.



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